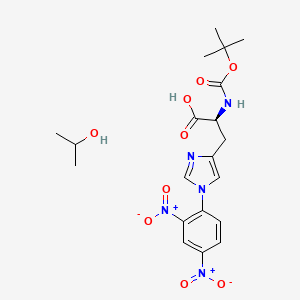

Boc-His(Dnp)-OH-IPA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boc-His(Dnp)-OH-IPA, also known as N-α-t-Boc-N-im-dinitrophenyl-L-histidine isopropanol, is a compound used primarily in peptide synthesisThe compound is characterized by its stability to hydrogen fluoride and trifluoromethanesulfonic acid, making it a valuable reagent in various chemical processes.

Métodos De Preparación

The synthesis of Boc-His(Dnp)-OH-IPA typically involves the protection of the histidine amino group with a tert-butyloxycarbonyl (Boc) group and the introduction of a dinitrophenyl (Dnp) group. The reaction conditions often include the use of trifluoroacetic acid for deprotection cycles. Industrial production methods may employ solid-phase peptide synthesis techniques, which allow for the efficient and scalable preparation of the compound .

Análisis De Reacciones Químicas

Boc-His(Dnp)-OH-IPA undergoes several types of chemical reactions, including:

Substitution Reactions: The Dnp group can be removed using thiophenol prior to hydrogen fluoride treatment.

Deprotection Reactions: The Boc group is typically removed using trifluoroacetic acid.

Peptide Bond Formation: The compound is used in solid-phase peptide synthesis to form peptide bonds between amino acids.

Common reagents used in these reactions include trifluoroacetic acid, thiophenol, and hydrogen fluoride. The major products formed from these reactions are peptides with the correct sequence of amino acids.

Aplicaciones Científicas De Investigación

Boc-His(Dnp)-OH-IPA has several scientific research applications, including:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

Chemoselective Protection: The compound is employed for the chemoselective protection of amino acids in peptide synthesis.

Native Chemical Ligation: It is involved in native chemical ligation applications, which is a method for chemically synthesizing proteins by ligating two peptides.

Synthesis of Difficult Sequences: The Boc/Bzl strategy, which includes compounds like this compound, is often utilized to synthesize challenging sequences in peptide synthesis.

Mecanismo De Acción

The mechanism of action of Boc-His(Dnp)-OH-IPA involves the protection of histidine residues to prevent side reactions that could disrupt the peptide chain. The compound’s action is influenced by environmental factors such as temperature and pH. By protecting the histidine residues, it ensures the successful synthesis of peptides with the correct sequence of amino acids.

Comparación Con Compuestos Similares

Boc-His(Dnp)-OH-IPA can be compared with other similar compounds used in peptide synthesis, such as:

Boc-His(Boc)-OH: Another histidine derivative used in peptide synthesis.

Boc-His(Trt)-OH: A compound with a trityl protecting group used in peptide synthesis.

Boc-His-OH: A simpler histidine derivative without additional protecting groups.

This compound is unique due to its stability to hydrogen fluoride and trifluoromethanesulfonic acid, making it particularly useful in solid-phase peptide synthesis.

Propiedades

IUPAC Name |

(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O8.C3H8O/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29;1-3(2)4/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24);3-4H,1-2H3/t12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRRDIHKQFOOJR-YDALLXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O.CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-chloro-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2648181.png)

![6-chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7-hydroxy-2H-chromen-2-one](/img/structure/B2648187.png)

![3-[(4-Bromophenyl)methylthio]-6-(2-furanyl)pyridazine](/img/structure/B2648188.png)

![2-Chloro-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide](/img/structure/B2648195.png)

![3-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2648197.png)

![1-(2,4-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2648198.png)

![N'-(3-chlorophenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2648202.png)